4-Chloro-3-methyl-6-nitroquinoline 4-Chloro-3-methyl-6-nitroquinoline
Brand Name: Vulcanchem
CAS No.: 188256-41-9
VCID: VC18600171
InChI: InChI=1S/C10H7ClN2O2/c1-6-5-12-9-3-2-7(13(14)15)4-8(9)10(6)11/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol

4-Chloro-3-methyl-6-nitroquinoline

CAS No.: 188256-41-9

Cat. No.: VC18600171

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-methyl-6-nitroquinoline - 188256-41-9

Specification

CAS No. 188256-41-9
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
IUPAC Name 4-chloro-3-methyl-6-nitroquinoline
Standard InChI InChI=1S/C10H7ClN2O2/c1-6-5-12-9-3-2-7(13(14)15)4-8(9)10(6)11/h2-5H,1H3
Standard InChI Key XIMRHBIMNYMOBR-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The quinoline core of 4-chloro-3-methyl-6-nitroquinoline consists of a benzene ring fused to a pyridine ring. Substituent positions are critical for its reactivity:

  • Chloro group (C4): Enhances electrophilic substitution reactivity.

  • Methyl group (C3): Sterically influences reaction pathways.

  • Nitro group (C6): Acts as a strong electron-withdrawing group, directing further substitutions .

The molecular structure is confirmed via spectral data, including 1H^1\text{H} NMR and mass spectrometry (MS). For example, 1H^1\text{H} NMR typically shows aromatic protons as doublets and quartets in the range of 7.48–8.05 ppm, with methoxy or methyl groups appearing as singlets near 2.64 ppm and 3.99 ppm, respectively .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves three stages: cyclization, nitration, and chlorination (Figure 1) .

Cyclization

4-Methoxyaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 170°C to form 6-methoxy-2-methylquinolin-4-ol. This step achieves a 45.2% yield, as confirmed by ESI-MS (m/z=191.0m/z = 191.0) .

Nitration

Nitration using nitric acid in propionic acid at 125°C introduces the nitro group at position 6, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol (70% yield, ESI-MS m/z=236.0m/z = 236.0) .

Chlorination

Treatment with phosphorus oxychloride (POCl3\text{POCl}_{3}) and a catalytic amount of DMF\text{DMF} at 110°C replaces the hydroxyl group with chlorine, yielding the final product (85% yield, ESI-MS m/z=255.0m/z = 255.0) .

Industrial Scalability

Key advantages include:

  • Cost-effective raw materials: 4-Methoxyaniline and ethyl acetoacetate are commercially available.

  • Mild conditions: Reactions avoid extreme temperatures or pressures.

  • High purity: Chromatography-free purification via recrystallization .

Applications and Biological Relevance

Pharmaceutical Intermediates

Nitroquinolines are pivotal in synthesizing kinase inhibitors (e.g., PI3K/mTOR inhibitors) and antimalarials (e.g., tafenoquine) . The chloro and nitro groups facilitate nucleophilic aromatic substitutions, enabling diversification into bioactive molecules.

Material Science

Electron-deficient nitro groups enhance charge-transfer properties, making the compound a candidate for organic semiconductors .

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